Structural Elucidation and NMR Spectral Analysis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
Structural Elucidation and NMR Spectral Analysis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
Executive Summary
The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Small, strained heterocycles such as oxetanes and azetidines are routinely deployed to modulate physicochemical properties, serving as metabolically stable isosteres for carbonyls and aliphatic amines, respectively[1]. This whitepaper provides an in-depth technical guide to the structural elucidation of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 170982-49-7), a highly functionalized bis-heterocyclic building block[2]. By detailing the causality behind experimental NMR parameters and mapping the complex spin systems of its spiro-like quaternary center, this guide establishes a self-validating analytical framework for researchers working with dense sp³ scaffolds.
Structural Dynamics and Analytical Strategy
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate presents a unique analytical challenge due to the steric congestion at the oxetane C3 position. This quaternary center ( Cq ) serves as the junction for four distinct functional environments:
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The oxetane oxygen (via C2 and C4).
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The azetidine nitrogen.
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The acetate alpha-carbon.
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The ester carbonyl (via the alpha-carbon).
Causality Behind the Analytical Choice
While High-Resolution Mass Spectrometry (HRMS) can easily confirm the exact mass of this compound ( [M+H]+ m/z 244.15), it cannot unambiguously differentiate between potential regioisomers—such as an O-alkylation versus an N-alkylation product during synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique capable of providing definitive regiochemical mapping[3]. The analytical strategy must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the isolated spin systems across the NMR-silent quaternary center.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute confidence in the structural assignment, the following step-by-step NMR acquisition protocol is designed as a self-validating system. Every parameter is optimized to account for the specific physical properties of strained heterocycles.
Step-by-Step Acquisition Protocol
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Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ).
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Causality: CDCl3 is chosen over protic solvents to prevent rapid chemical exchange of the azetidine hydroxyl proton, allowing for its observation and potential coupling analysis. 0.03% v/v Tetramethylsilane (TMS) is included as an internal standard ( δ 0.00 ppm) to calibrate the chemical shifts.
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Probe Tuning and Matching : Perform rigorous tuning and matching of the cryoprobe for both 1 H and 13 C frequencies.
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Causality: The quaternary C3 carbon will exhibit a weak signal due to the lack of attached protons (Nuclear Overhauser Effect enhancement is minimal). Maximizing the probe's sensitivity is critical to resolving this node.
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1D 1 H NMR Acquisition : Acquire at 400 MHz or 500 MHz using a standard 30° pulse program (zg30) with 16 scans and a 1-second relaxation delay ( d1 ).
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1D 13 C NMR Acquisition : Acquire using a proton-decoupled pulse sequence (zgpg30). Critical Adjustment : Set the relaxation delay ( d1 ) to ≥ 3.0 seconds and acquire a minimum of 512 scans.
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Causality: Quaternary carbons rely entirely on long-range dipole-dipole interactions for longitudinal relaxation ( T1 ). A standard 1-second delay will result in the saturation of the C3 signal, causing it to disappear from the spectrum.
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2D HMBC Acquisition : Set the long-range coupling constant parameter ( JC−H ) to 8 Hz.
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Causality: The critical correlations bridging the acetate group to the oxetane ring rely on 2J and 3J couplings, which typically resonate near 8 Hz in strained cyclic systems.
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Fig 1. Step-by-step NMR workflow for the structural elucidation of the bis-heterocyclic compound.
Comprehensive Spectral Interpretation
1 H NMR Spin System Analysis
The 1 H NMR spectrum is defined by the desymmetrization of the oxetane ring. Because the C3 position is substituted by two different groups (acetate and azetidine), the top and bottom faces of the oxetane ring are chemically distinct.
The protons on C2 and C4 that are syn to the acetate group reside in a different magnetic environment than those syn to the azetidine ring. Consequently, the four oxetane protons manifest as a classic AB quartet (or two strongly coupled doublets) at δ 4.65 and 4.50 ppm, with a geminal coupling constant of ~6.0 Hz.
Similarly, the azetidine ring possesses a pseudo-chiral center at C3' due to the hydroxyl group. The protons on C2' and C4' are diastereotopic; the protons cis to the hydroxyl group resonate at a different frequency than those trans to it, resulting in two distinct multiplets at δ 3.60 and 3.10 ppm. The isolated acetate alpha- CH2 appears as a sharp singlet at δ 2.80 ppm, as it has no adjacent protons to couple with.
Regiochemical Mapping via 2D HMBC
To validate that the azetidine and acetate groups are both attached to the oxetane C3 carbon, we utilize HMBC to trace the connectivity. The self-validating logic is as follows:
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The sharp singlet at δ 2.80 ppm (acetate CH2 ) must show a 2J correlation to the ester carbonyl ( δ 170.5) and a 2J correlation to the oxetane quaternary carbon ( δ 59.5).
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Crucially, the azetidine C2'/C4' protons ( δ 3.60, 3.10) must also show a 3J correlation to the same oxetane quaternary carbon ( δ 59.5), definitively proving the C-N bond formation at the spiro-center.
Fig 2. Key HMBC correlations validating the connectivity at the oxetane C3 quaternary center.
Quantitative Data Summaries
The following tables summarize the predicted chemical shifts, multiplicities, and assignment causalities derived from the structural logic of strained heterocycles[3].
Table 1: 1 H NMR Data Summary (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment Causality |
| Oxetane C2/C4 | 4.65, 4.50 | AB q | 4H | 6.0 | Diastereotopic faces due to asymmetric C3 substituents |
| Azetidine C3' | 4.40 | m | 1H | - | Deshielded by adjacent electronegative OH and N |
| Ethyl CH2 | 4.15 | q | 2H | 7.1 | Vicinal coupling to adjacent terminal methyl group |
| Azetidine C2'/C4' (cis) | 3.60 | m | 2H | - | Constrained ring system, deshielded by adjacent N |
| Azetidine C2'/C4' (trans) | 3.10 | m | 2H | - | Constrained ring system, deshielded by adjacent N |
| Acetate CH2 | 2.80 | s | 2H | - | Isolated spin system between Cq and C=O |
| Hydroxyl (OH) | 2.50 | br s | 1H | - | Broadened due to intermolecular chemical exchange |
| Ethyl CH3 | 1.25 | t | 3H | 7.1 | Vicinal coupling to adjacent ethyl CH2 |
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| Ester C=O | 170.5 | Cq | Highly deshielded carbonyl carbon |
| Oxetane C2/C4 | 78.2 | CH2 | Deshielded by adjacent ring oxygen (typical for oxetanes) |
| Azetidine C3' | 62.4 | CH | Deshielded by directly attached hydroxyl group |
| Ethyl CH2 | 60.5 | CH2 | Aliphatic carbon attached to ester oxygen |
| Oxetane C3 | 59.5 | Cq | Quaternary center, attached to N and C |
| Azetidine C2'/C4' | 56.8 | CH2 | Deshielded by adjacent cyclic nitrogen |
| Acetate CH2 | 39.2 | CH2 | Alpha to carbonyl, standard aliphatic shift |
| Ethyl CH3 | 14.2 | CH3 | Terminal aliphatic methyl group |
References
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NextSDS. "Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate - Chemical Substance Information."[2] URL:
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Bogdán, D. et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules (2023).[3] URL:
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"Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society (2024).[1] URL:
